1-(Azetidin-3-yl)pyrrolidine hydrochloride
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Overview
Description
1-(Azetidin-3-yl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C7H14N2·HCl. It is a derivative of azetidine and pyrrolidine, both of which are nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)pyrrolidine hydrochloride typically involves the reaction of azetidine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azetidine, followed by nucleophilic substitution with pyrrolidine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine or pyrrolidine ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(Azetidin-3-yl)pyrrolidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing ring, similar to the azetidine moiety in 1-(Azetidin-3-yl)pyrrolidine hydrochloride.
Pyrrolidine: A five-membered nitrogen-containing ring, similar to the pyrrolidine moiety in the compound.
1-(Azetidin-3-yl)pyrrolidine Dihydrochloride: A closely related compound with two hydrochloride groups.
Uniqueness: this compound is unique due to its combination of azetidine and pyrrolidine rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C7H15ClN2 |
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Molecular Weight |
162.66 g/mol |
IUPAC Name |
1-(azetidin-3-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-2-4-9(3-1)7-5-8-6-7;/h7-8H,1-6H2;1H |
InChI Key |
GXSXSJAEEIECMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CNC2.Cl |
Origin of Product |
United States |
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